3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine
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Overview
Description
3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine is a complex organic compound with the molecular formula C21H32N2O4. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, including Voxilaprevir, an antiviral medication used in the treatment of hepatitis C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine involves multiple steps, including the formation of the cyclopropyl ring and the subsequent attachment of the allyl group. The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions carried out in controlled environments. The process may include the use of specialized equipment to ensure the purity and yield of the final product. Key steps in the industrial production include the preparation of intermediates and the final coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It plays a crucial role in the development of antiviral drugs, particularly for the treatment of hepatitis C.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication in the case of antiviral drugs .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-[[[(1R,2R)-2-(2-propen-1-yl)cyclopropyl]oxy]carbonyl]-L-valine compd. with (alphaS)-alpha-methylbenzenemethanamine
- 3-Methyl-N-[[[(1R,2R)-2-(2-propen-1-yl)cyclopropyl]oxy]carbonyl]-L-valine compd. with (alphaS)-alpha-methylbenzenemethanamine (1:1)
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine stands out due to its specific structural features and its role as an intermediate in the synthesis of Voxilaprevir. Its unique combination of functional groups allows for specific interactions with biological targets, making it a valuable compound in pharmaceutical research and development .
Properties
Molecular Formula |
C21H32N2O4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3,3-dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C13H21NO4.C8H11N/c1-5-6-8-7-9(8)18-12(17)14-10(11(15)16)13(2,3)4;1-7(9)8-5-3-2-4-6-8/h5,8-10H,1,6-7H2,2-4H3,(H,14,17)(H,15,16);2-7H,9H2,1H3 |
InChI Key |
OKRJYXRNIQLVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N.CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CC=C |
Origin of Product |
United States |
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